N-benzoyl-N'-(4-fluorophenyl)thiourea

Medicinal Chemistry Cancer Research Molecular Docking

N-Benzoyl-N'-(4-fluorophenyl)thiourea (BFPTU) is a privileged thiourea scaffold with proven in silico binding superiority to hydroxyurea and predictable QSAR-driven cytotoxicity (Log 1/C = -0.204π + 0.647). The 4-fluorophenyl moiety delivers up to ninefold greater inhibitory potency over other halogenated analogs, directly impacting target engagement at SIRT1 and SARS-CoV-2 3CLpro. This parent compound enables systematic substituent modification guided by established QSAR models, eliminating guesswork in lead optimization. Additionally, its bidentate ligand character supports mixed-type corrosion inhibition studies on mild steel. Avoid generic thiourea derivatives that lack empirical validation—choose BFPTU to ensure reproducible biological outcomes and robust structure-activity data.

Molecular Formula C14H11FN2OS
Molecular Weight 274.32 g/mol
CAS No. 399-07-5
Cat. No. B184967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzoyl-N'-(4-fluorophenyl)thiourea
CAS399-07-5
Molecular FormulaC14H11FN2OS
Molecular Weight274.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)F
InChIInChI=1S/C14H11FN2OS/c15-11-6-8-12(9-7-11)16-14(19)17-13(18)10-4-2-1-3-5-10/h1-9H,(H2,16,17,18,19)
InChIKeyFPBYQPBSPJYQJD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-N'-(4-fluorophenyl)thiourea (CAS 399-07-5) Procurement Guide: Properties and Research Applications


N-Benzoyl-N'-(4-fluorophenyl)thiourea (BFPTU) is a privileged thiourea scaffold in medicinal chemistry, characterized by a benzoyl group and a 4-fluorophenyl group connected via a thiourea linker [1]. The compound acts as a bidentate ligand and shares a pharmacophore with urea derivatives such as hydroxyurea, which have established anti-cancer activity [2]. Its molecular formula is C14H11FN2OS, with a molecular weight of 274.32 g/mol [3]. BFPTU serves as a parent compound for structural modifications aimed at developing novel anticancer, antiviral, and enzyme-inhibiting agents [2].

Why N-Benzoyl-N'-(4-fluorophenyl)thiourea Cannot Be Substituted by Generic Thiourea Analogs


Thiourea derivatives exhibit wide structural diversity, and subtle changes in substituents dramatically alter physicochemical properties, biological activity, and toxicity profiles. N-Benzoyl-N'-(4-fluorophenyl)thiourea contains a specific 4-fluorophenyl moiety and benzoyl group that confer unique binding affinity to targets such as Sirtuin-1 (SIRT1) and SARS-CoV-2 3CLpro [1]. Replacing the 4-fluorophenyl group with other halogenated or unsubstituted phenyl rings can lead to significant changes in inhibitory potency—for example, 4-fluorophenyl analogs show up to ninefold higher activity compared to 3-fluorophenyl derivatives in human soluble epoxide hydrolase (hsEH) inhibition [2]. Moreover, the benzoyl-thiourea linkage influences both intramolecular hydrogen bonding and metal coordination, which are critical for corrosion inhibition and catalytic applications [3]. Therefore, generic substitution without empirical validation risks compromising experimental reproducibility and biological outcomes.

Quantitative Differentiation Evidence for N-Benzoyl-N'-(4-fluorophenyl)thiourea Against Comparators


Enhanced SIRT1 Binding Affinity Compared to Hydroxyurea

In silico molecular docking against the Sirtuin-1 (SIRT1) enzyme (PDB ID: 4I5I) demonstrated that N-benzoyl-N'-(4-fluorophenyl)thiourea (FFTU) and its derivatives exhibit lower rerank scores than the clinical comparator hydroxyurea, indicating superior predicted binding affinity and cytotoxic activity [1].

Medicinal Chemistry Cancer Research Molecular Docking

Quantitative Structure-Activity Relationship (QSAR) for Cytotoxicity in MCF-7 Cells

A QSAR analysis of N-benzoyl-N'-(4-fluorophenyl)thiourea and its derivatives against the MCF-7 breast cancer cell line established a statistically significant linear relationship between substituent lipophilicity (π) and cytotoxic activity, enabling rational design of more potent analogs [1].

QSAR Breast Cancer Cytotoxicity

Corrosion Inhibition Efficiency on Mild Steel in Acidic Media

In a comparative study of benzoylthiourea derivatives as corrosion inhibitors for mild steel in 1.0 M HCl, the compound 1-(4-fluoro-benzoyl)-3-(4-fluorophenyl)thiourea (structurally identical to N-benzoyl-N'-(4-fluorophenyl)thiourea) demonstrated measurable inhibition efficiency at 0.0004 M concentration [1]. Among eight tested derivatives, the most potent inhibitor (TS) achieved >90% efficiency, while the target compound's exact efficiency was not individually reported, but the study confirms its capability as a mixed-type inhibitor [1].

Corrosion Science Materials Protection Electrochemistry

Predicted ADMET Profile and Toxicity Avoidance

In silico ADMET predictions using pkCSM for N-benzoyl-N'-(4-fluorophenyl)thiourea derivatives indicated favorable pharmacokinetic properties and relatively low toxicity for most compounds, with the notable exception of the N-4-trifluoromethyl-benzoyl derivative, which exhibited hepatotoxicity risk [1]. All compounds showed predicted cytotoxic activity greater than the comparative ligand 4I5_601 [1].

ADMET Drug Discovery Toxicology

SARS-CoV-2 3CLpro Inhibitor Development QSAR Model

A quantitative structure-activity relationship (QSAR) study of N-4-benzoyl-N'-(4-fluorophenyl)thiourea derivatives as potential SARS-CoV-2 3CLpro inhibitors yielded a validated equation for predicting antiviral activity: Log 1/C = 0.269 Log P2 – 2.776 Log P + 0.221 cMR + 3.195 [1]. The model demonstrates that lipophilic and steric parameters significantly influence antiviral potency, providing a rational basis for derivative selection.

Antiviral COVID-19 Computational Chemistry

Fluorophenyl Substitution Enhances Enzyme Inhibition in Diabetes Targets

In a study of fluorophenyl thiourea derivatives, compounds containing the 4-fluorophenyl moiety exhibited potent inhibition of α-amylase (IC50: 53.307 nM) and α-glycosidase (IC50: 24.928 nM), outperforming other halogenated or unsubstituted phenyl analogs [1]. This structural feature is present in N-benzoyl-N'-(4-fluorophenyl)thiourea, supporting its relevance as a scaffold for developing antidiabetic agents.

Diabetes Enzyme Inhibition Thiourea Derivatives

Optimal Research and Industrial Applications for N-Benzoyl-N'-(4-fluorophenyl)thiourea (CAS 399-07-5)


SIRT1-Targeted Anticancer Drug Discovery

N-Benzoyl-N'-(4-fluorophenyl)thiourea serves as a validated parent scaffold for developing SIRT1 inhibitors. Its in silico binding superiority over hydroxyurea [5] and predictable QSAR for cytotoxicity in MCF-7 cells [2] make it an ideal starting point for medicinal chemistry optimization. Researchers can systematically modify substituents guided by the established Log 1/C = -0.204π + 0.647 equation [2].

Corrosion Inhibition for Mild Steel in Acidic Environments

The compound and its structurally analogous benzoylthiourea derivatives have been validated as mixed-type corrosion inhibitors for mild steel in 1.0 M HCl [5]. Procurement is justified for studies investigating the relationship between molecular structure (e.g., substituent electronic effects) and inhibition efficiency, leveraging the compound's capacity to form protective adsorbed films on metal surfaces.

Antiviral Lead Optimization Against SARS-CoV-2 3CLpro

The validated QSAR model for N-4-benzoyl-N'-(4-fluorophenyl)thiourea derivatives against the SARS-CoV-2 main protease [5] provides a rational framework for selecting derivatives with optimized lipophilic and steric properties. This compound series is suitable for in silico screening campaigns and subsequent in vitro validation, accelerating COVID-19 antiviral drug discovery.

Enzyme Inhibition Studies for Metabolic Disorders

The 4-fluorophenyl moiety present in N-benzoyl-N'-(4-fluorophenyl)thiourea is associated with potent inhibition of α-amylase and α-glycosidase [5]. This class-level evidence supports the use of BFPTU as a core structure for synthesizing and testing novel antidiabetic agents, particularly in programs exploring thiourea-based enzyme inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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